1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine is a compound with the molecular formula C13H17FN2O2S and a molecular weight of 284.35 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonylazetidine moiety attached to a fluorophenyl group
Preparation Methods
The synthesis of 1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit bioactive properties that make it useful for drug discovery and development . Additionally, its unique structural features make it a valuable compound for studying structure-activity relationships and understanding the influence of different functional groups on biological activity.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the sulfonylazetidine moiety play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activity . The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share the pyrrolidine ring as a common structural feature but differ in the nature and position of their substituents
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S/c14-11-4-3-5-13(8-11)19(17,18)16-9-12(10-16)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOGHUUISKNGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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